ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylatedihydrochloride
CAS No.: 2243505-68-0
Cat. No.: VC4281408
Molecular Formula: C7H13Cl2N3O2S
Molecular Weight: 274.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243505-68-0 |
|---|---|
| Molecular Formula | C7H13Cl2N3O2S |
| Molecular Weight | 274.16 |
| IUPAC Name | ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C7H11N3O2S.2ClH/c1-2-12-7(11)5-6(9)13-4(3-8)10-5;;/h2-3,8-9H2,1H3;2*1H |
| Standard InChI Key | ZHBDWTJGUGUYCT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=N1)CN)N.Cl.Cl |
Introduction
Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a complex organic compound with a rich chemical structure. It belongs to the thiazole family, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This compound is of significant interest in pharmaceutical research due to its potential applications in drug development.
Synthesis
The synthesis of ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride typically involves multiple steps, including nucleophilic substitution reactions and the formation of the thiazole ring. The exact synthesis pathway can vary depending on the starting materials and desired yield.
Molecular Characteristics
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Molecular Formula: CHNOS 2HCl
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Molecular Weight: Approximately 245 g/mol (including hydrochlorides)
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Solubility: Generally soluble in water and polar organic solvents due to the presence of hydrochloride ions.
Spectroscopic Analysis
The compound's structure can be confirmed using various spectroscopic techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure by analyzing the hydrogen and carbon nuclei.
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Mass Spectrometry (MS): Useful for determining the molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.
Chemical Reactions
Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride can undergo several chemical reactions, including:
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Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups.
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Condensation Reactions: The carboxylate group can react with amines to form amides.
Biological Activities
Thiazole derivatives, including ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride, often exhibit biological activities such as antimicrobial and anticancer properties. These activities are attributed to their ability to interfere with cellular functions, although specific mechanisms for this compound are not fully elucidated.
Applications in Research
The compound has several scientific applications, particularly in the development of new pharmaceuticals. Its unique structure makes it a valuable building block for synthesizing more complex molecules with potential therapeutic effects.
Data Table: Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against microorganisms |
| Anticancer | Potential to inhibit cancer cell growth |
| Mechanism | Interference with cellular functions |
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